molecular formula C20H11BrFN3O4 B10900673 (2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide

(2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide

Cat. No.: B10900673
M. Wt: 456.2 g/mol
InChI Key: JQDKNOWCMASWAN-FMIVXFBMSA-N
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Description

(E)-3-[5-(2-BROMO-4-NITROPHENYL)-2-FURYL]-2-CYANO-N~1~-(4-FLUOROPHENYL)-2-PROPENAMIDE is a complex organic compound with a unique structure that includes bromine, nitro, cyano, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[5-(2-BROMO-4-NITROPHENYL)-2-FURYL]-2-CYANO-N~1~-(4-FLUOROPHENYL)-2-PROPENAMIDE typically involves multiple steps, starting with the preparation of the core furan ring. The bromination of 2-furyl compounds is a common initial step, followed by nitration to introduce the nitro group. The cyano group is then added through a cyanation reaction, and the final step involves the formation of the propenamide structure through a condensation reaction with 4-fluorophenylamine under specific conditions such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[5-(2-BROMO-4-NITROPHENYL)-2-FURYL]-2-CYANO-N~1~-(4-FLUOROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Conditions typically involve controlled temperatures and pressures to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield a variety of substituted derivatives.

Scientific Research Applications

(E)-3-[5-(2-BROMO-4-NITROPHENYL)-2-FURYL]-2-CYANO-N~1~-(4-FLUOROPHENYL)-2-PROPENAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying the effects of nitro and cyano groups on biological systems.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-[5-(2-BROMO-4-NITROPHENYL)-2-FURYL]-2-CYANO-N~1~-(4-FLUOROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The nitro and cyano groups are known to interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives with bromine, nitro, cyano, and fluorophenyl groups. Examples include:

  • 2-Bromo-5-nitrofuran
  • 3-Cyano-4-fluorophenylfuran
  • 5-(2-Bromo-4-nitrophenyl)-2-furyl derivatives

Uniqueness

What sets (E)-3-[5-(2-BROMO-4-NITROPHENYL)-2-FURYL]-2-CYANO-N~1~-(4-FLUOROPHENYL)-2-PROPENAMIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C20H11BrFN3O4

Molecular Weight

456.2 g/mol

IUPAC Name

(E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide

InChI

InChI=1S/C20H11BrFN3O4/c21-18-10-15(25(27)28)5-7-17(18)19-8-6-16(29-19)9-12(11-23)20(26)24-14-3-1-13(22)2-4-14/h1-10H,(H,24,26)/b12-9+

InChI Key

JQDKNOWCMASWAN-FMIVXFBMSA-N

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Br)/C#N)F

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Br)C#N)F

Origin of Product

United States

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